

# factors affecting lisdexamfetamine bioavailability in oral solution vs capsules

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Lisdexamfetamine**

Cat. No.: **B1249270**

[Get Quote](#)

## Technical Support Center: Lisdexamfetamine Formulations

This technical support center provides guidance for researchers, scientists, and drug development professionals on the factors affecting the bioavailability of **lisdexamfetamine** when administered as an oral solution versus a capsule.

## Frequently Asked Questions (FAQs)

**Q1:** Are the oral solution and capsule formulations of **lisdexamfetamine** bioequivalent?

**A:** Yes, for the active metabolite, d-amphetamine, the oral solution and capsule formulations are considered bioequivalent. Studies have shown that the area under the curve (AUC) and maximum concentration (Cmax) of d-amphetamine are similar whether **lisdexamfetamine** is administered as an intact capsule or as a solution.<sup>[1][2][3]</sup> While minor differences may be observed in the pharmacokinetics of the inactive prodrug **lisdexamfetamine** itself, these are not considered clinically significant as the rate-limiting step for the delivery of active d-amphetamine is its enzymatic conversion in the blood.<sup>[1][2][4]</sup>

**Q2:** How does food intake affect the bioavailability of **lisdexamfetamine** from either formulation?

A: Food does not have a significant impact on the overall bioavailability (AUC) of the active metabolite, d-amphetamine.[5] However, administering **lisdexamfetamine** with a high-fat meal can delay the time to reach maximum plasma concentration (Tmax) of d-amphetamine by approximately one hour.[5] The Cmax of d-amphetamine remains largely unaffected.[5] Taking **lisdexamfetamine** with food may help reduce potential gastrointestinal side effects.

Q3: What is the primary mechanism of absorption and conversion of **lisdexamfetamine**, and how does it influence bioavailability?

A: **Lisdexamfetamine** is a prodrug that is rapidly absorbed from the gastrointestinal tract.[6][7] Its absorption is likely mediated by a high-capacity peptide transporter (PEPT1) in the small intestine.[7][8] Following absorption, **lisdexamfetamine** is primarily hydrolyzed by enzymes in red blood cells to form the active d-amphetamine and the naturally occurring amino acid L-lysine.[4][6][7][8] This enzymatic conversion in the bloodstream, rather than the dissolution of the formulation in the gastrointestinal tract, is the rate-controlling step for the delivery of d-amphetamine.[1][2][4][7] This mechanism contributes to the consistent and predictable pharmacokinetic profile of d-amphetamine.[7][8]

Q4: Do gastrointestinal pH or transit time affect the bioavailability of **lisdexamfetamine**?

A: No, variations in gastric pH and normal gastrointestinal transit times do not appear to significantly affect the absorption and subsequent conversion of **lisdexamfetamine** to d-amphetamine. This is a key feature of its prodrug design, ensuring consistent delivery of the active moiety.

Q5: Can the contents of a **lisdexamfetamine** capsule be mixed with food or liquid without altering bioavailability?

A: Yes, studies have demonstrated that the relative bioavailability of d-amphetamine is not different when the contents of a **lisdexamfetamine** capsule are mixed with soft foods (like yogurt) or liquids (like orange juice) compared to swallowing the intact capsule.[9] This provides a suitable alternative for individuals who have difficulty swallowing capsules.[9]

## Troubleshooting Guide

| Issue Encountered                                                    | Potential Cause                                                                                                                                                                  | Troubleshooting Steps                                                                                                                                                                                                        |
|----------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Variability in Tmax of d-amphetamine in experimental results.        | Food Effect: Co-administration with food, particularly high-fat meals, can delay Tmax.                                                                                           | Standardize food intake protocols for study subjects. Ensure consistent fasting or fed states across all experimental arms. <sup>[5]</sup>                                                                                   |
| Inconsistent plasma concentrations of d-amphetamine.                 | Formulation Integrity: Improper mixing or incomplete transfer of capsule contents when preparing an oral solution.                                                               | Develop and validate a standardized procedure for dissolving capsule contents to ensure complete dosage administration.                                                                                                      |
| Unexpectedly low bioavailability of d-amphetamine.                   | Gastrointestinal Absorption Issues (less likely): While lisdexamfetamine absorption is generally robust, severe malabsorption syndromes could theoretically play a role.         | Screen subjects for significant gastrointestinal pathologies. Investigate regional drug delivery if absorption issues are suspected.                                                                                         |
| Differences in prodrug (lisdexamfetamine) Cmax between formulations. | Dissolution Rate: The oral solution is already dissolved, leading to potentially faster absorption of the prodrug itself compared to the capsule, which needs to dissolve first. | This is an expected minor difference and is generally not clinically significant for the active metabolite, d-amphetamine. <sup>[1][2]</sup> Focus on the bioequivalence of d-amphetamine for therapeutic effect assessment. |

## Data Presentation

Table 1: Pharmacokinetic Parameters of d-amphetamine after Administration of **Lisdexamfetamine** 70 mg Capsule vs. Oral Solution (Fasted State)

| Parameter     | Intact Capsule | Oral Solution | Geometric Mean Ratio (Solution/Capsule) [90% CI] |
|---------------|----------------|---------------|--------------------------------------------------|
| Cmax (ng/mL)  | 70-80          | 70-80         | 99.07% (within 80-125%)[1]                       |
| AUC (ng·h/mL) | Similar        | Similar       | 98.05% (within 80-125%)[1]                       |
| Tmax (h)      | ~3.8           | ~3.8          | Not significantly different[10][5]               |

Data compiled from multiple sources indicating bioequivalence.[1][10][5]

Table 2: Effect of Food on Pharmacokinetic Parameters of d-amphetamine after Administration of **Lisdexamfetamine** 70 mg Capsule

| Parameter     | Fasted State | Fed State (High-Fat Meal)            |
|---------------|--------------|--------------------------------------|
| Cmax (ng/mL)  | Similar      | Similar[5]                           |
| AUC (ng·h/mL) | Similar      | Similar[10][5]                       |
| Tmax (h)      | ~3.8         | ~4.7-4.9 (delayed by ~1 hour)[10][5] |

## Experimental Protocols

### Bioequivalence Study of **Lisdexamfetamine** Oral Solution vs. Capsule

A typical experimental design to assess the bioequivalence of **lisdexamfetamine** oral solution and capsule formulations would be a single-dose, open-label, randomized, two-period, two-sequence crossover study in healthy adult volunteers.

- Subject Recruitment: Enroll a cohort of healthy adult volunteers who have provided informed consent.

- Study Periods: The study consists of two treatment periods separated by a washout period of at least 7 days.
- Randomization: Subjects are randomly assigned to one of two treatment sequences:
  - Sequence A: Receive the oral solution in the first period and the capsule in the second period.
  - Sequence B: Receive the capsule in the first period and the oral solution in the second period.
- Dosing: In each period, subjects receive a single oral dose of **lisdexamfetamine** (e.g., 70 mg) in either the capsule or oral solution form after an overnight fast.
- Blood Sampling: Serial blood samples are collected at predefined time points before and after dosing (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 12, 24, 48, and 72 hours post-dose).[5]
- Bioanalysis: Plasma samples are analyzed for concentrations of both **lisdexamfetamine** and d-amphetamine using a validated analytical method, such as HPLC-MS/MS.[1][4]
- Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for both analytes: Cmax, AUC0-t (area under the concentration-time curve from time zero to the last measurable concentration), and AUC0-∞ (area under the concentration-time curve from time zero to infinity), and Tmax.
- Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for d-amphetamine are calculated. Bioequivalence is concluded if the 90% CIs fall within the range of 80.00% to 125.00%.[1]

## Visualizations



[Click to download full resolution via product page](#)

Caption: Factors affecting **lisdexamfetamine** bioavailability.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Single Dose Comparative Bioavailability Study of Lisdexamfetamine Dimesylate as Oral Solution Versus Reference Hard Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. docetp.mpa.se [docetp.mpa.se]
- 4. Single Dose Comparative Bioavailability Study of Lisdexamfetamine Dimesylate as Oral Solution Versus Reference Hard Capsules in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative bioavailability of lisdexamfetamine 70-mg capsules in fasted and fed healthy adult volunteers and in solution: a single-dose, crossover pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lisdexamfetamine Dimesylate Monograph for Professionals - Drugs.com [drugs.com]
- 7. Absorption of lisdexamfetamine dimesylate and its enzymatic conversion to d-amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lisdexamfetamine Dimesylate: Prodrug Delivery, Amphetamine Exposure and Duration of Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relative Bioavailabilities of Lisdexamfetamine Dimesylate and d-Amphetamine in Healthy Adults in an Open-Label, Randomized, Crossover Study After Mixing Lisdexamfetamine Dimesylate With Food or Drink - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [factors affecting lisdexamfetamine bioavailability in oral solution vs capsules]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1249270#factors-affecting-lisdexamfetamine-bioavailability-in-oral-solution-vs-capsules>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)